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Compound of Interest

Compound Name: 2-Chloro-3-methylpyrazine

Cat. No.: B1202077 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-chloro-3-
methylpyrazine as a starting fragment in fragment-based drug discovery (FBDD). It outlines a

hypothetical, yet representative, workflow for hit identification, validation, and optimization

against a protein kinase target.

Introduction to 2-Chloro-3-methylpyrazine as a
Fragment
2-Chloro-3-methylpyrazine is a heterocyclic compound that serves as an excellent starting

point for FBDD campaigns. Its low molecular weight and simple structure adhere to the "Rule of

Three," which is a common guideline for fragment library compounds.[1] The pyrazine scaffold

is a privileged structure in medicinal chemistry, appearing in numerous approved drugs,

suggesting its metabolic stability and favorable interactions with biological targets.[2][3] The

chlorine and methyl substituents on the pyrazine ring provide distinct vectors for chemical

modification, allowing for rapid exploration of structure-activity relationships (SAR) during hit-to-

lead optimization.

Table 1: Physicochemical Properties of 2-Chloro-3-methylpyrazine
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Property Value "Rule of Three" Guideline

CAS Number 95-58-9 N/A

Molecular Formula C₅H₅ClN₂ N/A

Molecular Weight 128.56 g/mol < 300 Da

cLogP (calculated) ~1.5 ≤ 3

Hydrogen Bond Donors 0 ≤ 3

Hydrogen Bond Acceptors 2 ≤ 3

FBDD Workflow Overview
Fragment-based approaches involve screening small, low-affinity compounds and evolving

them into potent leads through structure-guided design.[4] This process typically follows a

multi-stage biophysical screening cascade to ensure the identification of true binders and to

eliminate false positives.
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Caption: General workflow for fragment-based drug discovery.

Application: Targeting Kinase XYZ
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For the purposes of this application note, we will consider a hypothetical screening campaign to

identify inhibitors of Kinase XYZ, a protein implicated in a cancer signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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